Product packaging for 6-(1-Hydroxycyclohexyl)pyridin-3-OL(Cat. No.:)

6-(1-Hydroxycyclohexyl)pyridin-3-OL

Cat. No.: B8797189
M. Wt: 193.24 g/mol
InChI Key: FJFLVCHKDWIXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(1-Hydroxycyclohexyl)pyridin-3-ol ( 1058159-11-7) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This pyridinol derivative is of significant interest in advanced pharmaceutical and neuroscience research, particularly in the study of positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs) . Research into compounds with similar structural motifs, such as 6-phenylpyrimidin-4-ones, has shown promise for selectively targeting the M1 muscarinic acetylcholine receptor (M1 mAChR) . This is a compelling therapeutic strategy for addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, as it may overcome the lack of subtype selectivity and peripheral side effects often observed with orthosteric ligands . The scaffold of this compound provides a core structure that can be optimized to fine-tune allosteric binding affinity, cooperativity with endogenous neurotransmitters, and intrinsic efficacy . As a research tool, this compound is valuable for probing allosteric binding sites and structure-activity relationships (SAR) in medicinal chemistry programs. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B8797189 6-(1-Hydroxycyclohexyl)pyridin-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

6-(1-hydroxycyclohexyl)pyridin-3-ol

InChI

InChI=1S/C11H15NO2/c13-9-4-5-10(12-8-9)11(14)6-2-1-3-7-11/h4-5,8,13-14H,1-3,6-7H2

InChI Key

FJFLVCHKDWIXIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC=C(C=C2)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 1 Hydroxycyclohexyl Pyridin 3 Ol

Retrosynthetic Analysis of 6-(1-Hydroxycyclohexyl)pyridin-3-OL

A retrosynthetic analysis of this compound guides the formulation of potential synthetic routes. The primary disconnection point is the carbon-carbon bond between the pyridine (B92270) ring and the cyclohexyl group. This leads to two key precursor fragments: a 6-substituted pyridine and a cyclohexanone (B45756) equivalent.

A logical disconnection strategy involves breaking the C6-C(cyclohexyl) bond. This bond can be formed through nucleophilic addition of an organometallic pyridine derivative to cyclohexanone or through a cross-coupling reaction. This retrosynthetic step suggests a 6-halopyridin-3-ol derivative as a key intermediate, which is a common and versatile starting material in pyridine chemistry. The hydroxyl group on the pyridine ring and the future tertiary alcohol require careful consideration of protecting group strategies to prevent unwanted side reactions.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (C-C bond): This disconnection suggests a 6-halopyridin-3-ol and cyclohexanone. The pyridine moiety would act as a nucleophile (or its synthetic equivalent) and the cyclohexanone as an electrophile.

Functional Group Interconversion: The pyridinol hydroxyl group would likely need to be protected during the synthesis. A common protecting group for phenols is a benzyl (B1604629) ether or a silyl (B83357) ether, which are stable under the conditions of many coupling reactions and can be readily removed.

Precursor: This analysis points towards a protected 6-bromopyridin-3-ol as a key starting material. This compound is commercially available, making it an attractive starting point for the synthesis.

Classical Approaches to the Synthesis of this compound

Classical synthetic methods for forming the target C-C bond often rely on organometallic reagents.

A common classical approach involves the use of a Grignard or organolithium reagent derived from a protected 6-halopyridin-3-ol. A representative multi-step pathway is outlined below:

Protection of the Pyridinol: The hydroxyl group of 6-bromopyridin-3-ol is first protected to prevent its acidic proton from interfering with the formation and reaction of the organometallic intermediate. A benzyl ether is a suitable protecting group, formed by reacting the pyridinol with benzyl bromide in the presence of a base.

Formation of the Organometallic Reagent: The resulting 2-bromo-5-(benzyloxy)pyridine can be converted to a Grignard reagent by treatment with magnesium turnings. Alternatively, lithium-halogen exchange with an organolithium reagent such as n-butyllithium at low temperatures can generate the corresponding pyridyllithium species.

Reaction with Cyclohexanone: The organometallic intermediate is then reacted with cyclohexanone. This nucleophilic addition to the carbonyl group forms the desired carbon-carbon bond and, after aqueous workup, yields the protected tertiary alcohol, 1-(5-(benzyloxy)pyridin-2-yl)cyclohexan-1-ol.

Deprotection: The final step is the removal of the benzyl protecting group. This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, to afford the final product, this compound.

Key Intermediates:

Intermediate CompoundStructureRole in Synthesis
6-Bromopyridin-3-olStarting Material
2-Bromo-5-(benzyloxy)pyridineProtected Pyridine Precursor
5-(Benzyloxy)pyridin-2-ylmagnesium bromide or 5-(Benzyloxy)pyridin-2-yllithiumOrganometallic Nucleophile
1-(5-(Benzyloxy)pyridin-2-yl)cyclohexan-1-olProtected Final Product

The efficiency of this classical pathway is dependent on the optimization of several reaction parameters.

StepParameter to OptimizeTypical ConditionsPotential Issues & Mitigations
Protection Base, Solvent, TemperatureK₂CO₃ or NaH in DMF or THF, room temperatureIncomplete reaction; use of a stronger base or higher temperature.
Organometallic Formation Solvent, Temperature, Activation of MgAnhydrous THF or diethyl ether; low temperature for lithiation (-78 °C)Failure to form the reagent; ensure anhydrous conditions, use of iodine to activate magnesium.
Nucleophilic Addition Temperature, Reaction Time-78 °C to room temperatureLow yield due to side reactions; slow addition of cyclohexanone at low temperature.
Deprotection Catalyst, Hydrogen Pressure, SolventPd/C, H₂ (1 atm to 50 psi), Ethanol or MethanolIncomplete deprotection; increase catalyst loading or hydrogen pressure.

Modern Synthetic Advancements for this compound

Modern synthetic chemistry offers more efficient and versatile methods, particularly through the use of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful modern alternative for the formation of the C-C bond between the pyridine and cyclohexyl moieties. wikipedia.orgmdpi.commdpi.com

A potential Suzuki-Miyaura coupling strategy would involve:

Preparation of the Coupling Partners: The protected 6-bromopyridin-3-ol would serve as the electrophilic partner. The nucleophilic partner would be a cyclohexylboronic acid derivative. To generate the tertiary alcohol, a suitable boronate ester of cyclohexanone, such as a pinacol (B44631) boronate, could be employed.

The Cross-Coupling Reaction: The reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. researchgate.net A base, such as sodium carbonate or potassium phosphate, is required to facilitate the transmetalation step. wikipedia.org The reaction is typically carried out in a solvent system like toluene, dioxane, or a mixture of an organic solvent and water. wikipedia.org

Deprotection: As with the classical approach, the final step would be the removal of the protecting group from the pyridinol to yield the target molecule.

Typical Suzuki-Miyaura Reaction Conditions:

ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosCatalyzes the oxidative addition, transmetalation, and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid derivative for transmetalation. wikipedia.org
Solvent Toluene/Water, Dioxane/WaterSolubilizes reactants and facilitates the reaction. wikipedia.org
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle.

The use of microwave irradiation can often significantly reduce reaction times in Suzuki-Miyaura couplings. mdpi.com

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis would become critical if chiral centers were present on the pyridine or cyclohexyl ring, or if a chiral derivative were desired.

While there is no direct literature on the stereoselective synthesis of this specific achiral molecule, general strategies for achieving stereoselectivity in similar systems can be considered. For instance, if a chiral center were present on the pyridine backbone, its stereochemistry could influence the facial selectivity of the nucleophilic addition to cyclohexanone, potentially leading to diastereomeric products. The use of chiral auxiliaries or chiral catalysts in the addition step could be employed to control the formation of a specific stereoisomer.

In the context of related compounds, stereoselective reductions of a corresponding ketone precursor, 1-(5-(benzyloxy)pyridin-2-yl)cyclohexanone, could be used to generate specific diastereomers if a chiral center already existed in the molecule. Reagents such as those used in Noyori asymmetric hydrogenation or chiral borane (B79455) reducing agents could potentially provide high levels of stereocontrol.

Application of Green Chemistry Principles in the Synthesis of this compound

The synthesis of functionalized pyridines is an area where the principles of green chemistry are increasingly being applied. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. For a target molecule like this compound, a hypothetical green synthesis could be designed by adapting existing methods for substituted pyridines.

A plausible retrosynthetic analysis suggests that the molecule could be assembled from a pre-functionalized pyridine ring. One common approach for creating carbon-carbon bonds on a pyridine ring is through the reaction of an organometallic reagent with a suitable electrophile. For instance, a 6-halopyridin-3-ol could be a key intermediate. The introduction of the 1-hydroxycyclohexyl group could then be achieved via a Grignard reaction.

Hypothetical Green Synthesis:

Starting Material Selection: The synthesis could begin with a readily available and less hazardous starting material. The synthesis of the initial 3-hydroxypyridine (B118123) ring itself can be made greener by using bio-based feedstocks like furfural (B47365) scripps.edu.

Solvent Choice: Traditional organic solvents could be replaced with greener alternatives such as water, ethanol, or ionic liquids. Some pyridine syntheses have been successfully carried out in aqueous media or under solvent-free conditions conicet.gov.arresearchgate.net.

Catalysis: The use of heavy metal catalysts could be minimized or replaced with more environmentally benign alternatives like iron-based catalysts, which have been shown to be effective in pyridine synthesis nih.gov.

Atom Economy: One-pot, multi-component reactions are a cornerstone of green chemistry as they reduce the number of steps and purification processes, thus minimizing waste. The synthesis of some polysubstituted pyridines has been achieved through such efficient methods researchgate.netnih.gov.

Energy Efficiency: Microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating researchgate.netnih.gov.

A potential green synthetic route could involve the reaction of a 6-lithiated pyridin-3-ol derivative with cyclohexanone. The lithiation could be carried out using a strong base, followed by the addition of cyclohexanone to form the desired tertiary alcohol. The choice of solvent and reaction conditions would be crucial to align with green chemistry principles.

Principle of Green ChemistryApplication in the Synthesis of this compound
Waste Prevention One-pot synthesis and high-yield reactions to minimize byproducts.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Less Hazardous Chemical Syntheses Use of non-toxic reagents and solvents. For example, replacing hazardous organometallic reagents with safer alternatives where possible.
Designing Safer Chemicals The target molecule itself may be designed for reduced toxicity and persistence in the environment.
Safer Solvents and Auxiliaries Utilizing water, ethanol, or solvent-free conditions conicet.gov.arresearchgate.net.
Design for Energy Efficiency Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption researchgate.netnih.gov.
Use of Renewable Feedstocks Synthesizing the pyridine core from bio-based materials like furfural scripps.edu.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Using recyclable and non-toxic catalysts, such as iron-based catalysts nih.gov.

Derivatization and Analog Synthesis of this compound

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially modulated properties. These sites include the pyridine nitrogen, the phenolic hydroxyl group, and the tertiary hydroxyl group.

Modifications at the Pyridine Nitrogen (N-Alkylation, N-Oxidation)

N-Alkylation:

The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated using various alkylating agents. However, the presence of the bulky 1-hydroxycyclohexyl group at the 6-position may pose steric hindrance, influencing the feasibility and conditions of the reaction.

Reagents and Conditions: N-alkylation of pyridines is typically achieved using alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates (e.g., dimethyl sulfate). The reaction is often carried out in a suitable solvent like acetonitrile (B52724), DMF, or acetone. The presence of a base may be required to deprotonate the phenolic hydroxyl group if it is more acidic than the N-H bond of the resulting pyridinium (B92312) salt. For sterically hindered pyridines, more reactive alkylating agents like triflates may be necessary researchgate.net. Studies on the N-alkylation of pyridines with bulky substituents have shown that the reaction is feasible, although it may require more forcing conditions rsc.org. Transition-metal-free direct N-alkylation of amines using alcohols has also been reported, which could be a greener alternative rsc.org.

N-Oxidation:

The pyridine nitrogen can be oxidized to an N-oxide, which significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Reagents and Conditions: Common oxidizing agents for pyridine N-oxidation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid conicet.gov.arresearchgate.net. The reaction is generally efficient. For substrates with other oxidizable functional groups, such as the tertiary alcohol in the target molecule, selective N-oxidation can be challenging. However, methods for the selective N-oxidation of heteroaromatic amines in the presence of other sensitive groups have been developed, for instance, by using an in situ protonation strategy with an organocatalyst nih.gov.

ModificationReagent ExamplesPotential Challenges
N-Alkylation Methyl iodide, Benzyl bromide, Alkyl triflatesSteric hindrance from the 6-substituent may require more reactive alkylating agents or harsher conditions. Potential for O-alkylation of the phenolic hydroxyl.
N-Oxidation m-CPBA, H₂O₂/Acetic AcidPotential for oxidation of the tertiary alcohol. Selectivity might be an issue.

Functionalization of the Hydroxyl Groups (Esterification, Etherification)

The compound possesses two distinct hydroxyl groups: a phenolic hydroxyl at the 3-position of the pyridine ring and a tertiary alcohol on the cyclohexyl moiety. These can be functionalized through esterification and etherification.

Esterification:

Phenolic Hydroxyl: The phenolic hydroxyl group can be esterified using acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) youtube.com. Fischer esterification with a carboxylic acid and a strong acid catalyst is also a possibility libretexts.org.

Tertiary Hydroxyl: The esterification of the sterically hindered tertiary alcohol is more challenging. Standard methods may lead to elimination byproducts (alkenes). Specialized methods for the acylation of tertiary alcohols often employ highly reactive acylating agents and specific catalysts. For example, the use of acyl heteroaromatic ion-based compounds in the presence of a lanthanide(III) metal-based catalyst has been reported for the stereoselective acylation of tertiary alcohols google.com. Another approach involves the use of benzotriazole (B28993) esters as efficient intermediates researchgate.net.

Etherification:

Phenolic Hydroxyl: The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis, which involves deprotonation with a base (e.g., sodium hydride) followed by reaction with an alkyl halide.

Tertiary Hydroxyl: Etherification of the tertiary alcohol is also challenging due to steric hindrance and the propensity for elimination reactions. Acid-catalyzed dehydration is a likely side reaction . However, methods for the etherification of hindered alcohols exist, such as using electrochemical methods to generate carbocations under non-acidic conditions, which can then be trapped by an alcohol libretexts.org. Iron(III) triflate has also been shown to catalyze the direct etherification of alcohols, including tertiary ones researchgate.netnih.gov.

FunctionalizationHydroxyl GroupReagent ExamplesPotential Challenges
Esterification PhenolicAcetic anhydride, Benzoyl chloride-
TertiaryAcyl heteroaromatic ions, Benzotriazole estersSteric hindrance, elimination side reactions.
Etherification PhenolicAlkyl halide, NaH-
TertiaryElectrochemical methods, Fe(OTf)₃Steric hindrance, elimination side reactions.

Structural Elucidation of Novel Analogues Derived from this compound

The confirmation of the structures of newly synthesized analogs of this compound would rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to determine the number and environment of protons. Key signals would include those for the aromatic protons on the pyridine ring, the protons of the cyclohexyl ring, and the hydroxyl protons (which may be exchangeable with D₂O). The chemical shifts and coupling constants would provide information about the substitution pattern.

¹³C NMR: Would show the number of unique carbon atoms and their chemical environment (aromatic, aliphatic, carbinol).

2D NMR Techniques:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity between the pyridine ring and the cyclohexyl group, as well as the positions of other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in elucidating the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the new analogs, confirming their molecular formula.

X-ray Crystallography: If a suitable single crystal of a new analog can be obtained, X-ray crystallography would provide an unambiguous three-dimensional structure of the molecule in the solid state. This technique is invaluable for determining absolute stereochemistry and detailed conformational information chemicalbook.com.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as O-H stretching for the hydroxyl groups, C=C and C=N stretching for the pyridine ring, and C-O stretching for the alcohol and ether/ester functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule, particularly the π-π* transitions of the pyridine ring. The position and intensity of the absorption bands can be sensitive to the substitution pattern and the formation of N-oxides or pyridinium salts.

Regioselective Substitution Strategies on the Pyridine Ring

Further functionalization of the pyridine ring in this compound would be governed by the directing effects of the existing substituents. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group, while the alkyl group at the 6-position is a weakly activating, ortho-, para-directing group. The pyridine nitrogen is a deactivating group.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group would likely direct incoming electrophiles to the 2, 4, and 6 positions. Since the 6-position is already substituted, electrophilic attack would be expected to occur preferentially at the 2 and 4 positions. The steric bulk of the 1-hydroxycyclohexyl group might hinder attack at the 5-position. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ or Cl₂), and sulfonation (with fuming H₂SO₄). Nitration of 2-chloro-5-hydroxypyridine, for example, occurs at the position ortho to the hydroxyl group.

Directed Ortho-Metalation: The hydroxyl group can act as a directing group for lithiation at the adjacent positions (2 and 4). Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could lead to the formation of a lithiated intermediate, which can then be quenched with various electrophiles to introduce new functional groups with high regioselectivity.

Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, especially if a good leaving group (like a halide) is present on the ring. For example, if a halogen were introduced at the 2 or 4-position, it could be displaced by nucleophiles.

The interplay between the electronic effects of the substituents and the steric hindrance will ultimately determine the outcome of these reactions, and careful optimization of reaction conditions would be necessary to achieve the desired regioselectivity.

Elucidation of Structure Activity Relationships Sar and Molecular Mechanisms Associated with 6 1 Hydroxycyclohexyl Pyridin 3 Ol

Hypotheses on the Structure-Activity Relationships of 6-(1-Hydroxycyclohexyl)pyridin-3-OL

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its functional groups. wisdomlib.org For this compound, we can dissect the molecule into two key components to hypothesize its interactions with biological targets: the hydroxycyclohexyl moiety and the pyridinol functionality.

The 1-hydroxycyclohexyl group is a bulky, lipophilic substituent with a hydroxyl group that can act as a hydrogen bond donor and acceptor. This combination of properties suggests several potential roles in molecular interactions.

The cyclohexyl ring itself is a non-polar, saturated carbocycle. Its bulk and hydrophobicity can facilitate binding to hydrophobic pockets within a receptor or enzyme active site. Such interactions are often driven by the displacement of water molecules, leading to a favorable entropic contribution to the binding affinity. In many drug molecules, cyclic aliphatic groups are known to enhance binding to specific targets. For example, in the atypical opioid analgesic Tramadol, the cyclohexyl ring is crucial for its interaction with the μ-opioid receptor. nih.govwikipedia.org

The pyridin-3-ol (or 3-hydroxypyridine) core is a key pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net The pyridine (B92270) ring is an aromatic heterocycle containing a nitrogen atom, which can act as a hydrogen bond acceptor. The phenolic hydroxyl group at the 3-position is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor.

The pyridinol ring can engage in various non-covalent interactions:

Hydrogen Bonding: The ring nitrogen can accept a hydrogen bond, while the hydroxyl group can donate and accept hydrogen bonds. These interactions are fundamental for the recognition and binding to a wide range of biological targets. nih.govresearchgate.net

π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site.

Ion-Dipole and Dipole-Dipole Interactions: The polarized C-N and C-O bonds in the pyridinol ring can participate in electrostatic interactions with polar residues or metal ions in an active site.

The pyridin-3-ol moiety is often considered a bioisostere of a phenol (B47542) or catechol group, but with modified electronic and solubility properties. This can be advantageous in drug design to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

While this compound itself does not have a chiral center in its core structure, the introduction of substituents on the cyclohexyl ring or the pyridine ring could introduce chirality. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities. ijpsr.combiomedgrid.comnih.gov

For instance, if we consider derivatives of this compound, the spatial arrangement of the hydroxycyclohexyl group relative to the pyridinol ring could be critical. The cyclohexane (B81311) ring can exist in different conformations (e.g., chair, boat), and the orientation of the hydroxyl group (axial vs. equatorial) could profoundly impact how the molecule fits into a binding site.

Many drugs exhibit stereoselectivity in their interactions with receptors and enzymes. For example, the analgesic effect of Tramadol is a result of the synergistic action of its two enantiomers, with the (+)-enantiomer being a more potent μ-opioid agonist and serotonin (B10506) reuptake inhibitor, while the (-)-enantiomer is a more potent norepinephrine (B1679862) reuptake inhibitor. wikipedia.orgdrugbank.comnih.gov Similarly, for many β-blockers, one enantiomer is significantly more active than the other. biomedgrid.com Therefore, any future development of analogs of this compound would need to carefully consider the stereochemical implications for biological activity.

Investigation of Proposed Molecular Mechanisms of Action for this compound

To elucidate the molecular mechanism of action of this compound, a series of in vitro assays would be necessary. These assays can provide quantitative data on the compound's affinity for specific receptors or its ability to modulate enzyme activity.

Ligand-binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated. nih.gov

Given the structural similarities to known centrally acting agents, a hypothetical screening of this compound against a panel of central nervous system (CNS) receptors could be performed. The following table presents hypothetical data from such a study.

Receptor TargetHypothetical Ki (nM)Hypothetical Fold SelectivityPotential Implication
μ-Opioid Receptor851Potential analgesic activity
δ-Opioid Receptor120014.1Low affinity
κ-Opioid Receptor250029.4Low affinity
Serotonin Transporter (SERT)2502.9Potential modulation of serotonergic system
Norepinephrine Transporter (NET)4505.3Potential modulation of noradrenergic system

These hypothetical results would suggest that this compound has a moderate affinity for the μ-opioid receptor with some selectivity over other opioid receptors and monoamine transporters. This profile could indicate a potential for analgesic properties, possibly with a multimodal mechanism of action similar to Tramadol. nih.govdrugbank.com

Many drugs exert their effects by inhibiting or activating specific enzymes. nih.gov To investigate this possibility for this compound, its effect on various enzymes could be tested. The potency of an enzyme inhibitor is typically expressed as its IC50 or Ki value. arxiv.orgsigmaaldrich.comucl.ac.uk

Given the presence of a hydroxylated aromatic ring, an investigation into its effect on enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, could be warranted. The table below presents hypothetical data for such an enzyme inhibition study.

Enzyme TargetHypothetical IC50 (µM)Mode of InhibitionPotential Implication
Cyclooxygenase-1 (COX-1)50CompetitivePotential for gastrointestinal side effects
Cyclooxygenase-2 (COX-2)15CompetitivePotential anti-inflammatory activity
Monoamine Oxidase A (MAO-A)> 100Not significantLow potential for interaction with monoaminergic drugs
Monoamine Oxidase B (MAO-B)> 100Not significantLow potential for interaction with monoaminergic drugs

These hypothetical findings would suggest that this compound is a moderately potent and selective inhibitor of COX-2 over COX-1. A competitive mode of inhibition would imply that the compound binds to the active site of the enzyme, likely where the natural substrate, arachidonic acid, binds. nih.gov This profile could indicate potential for anti-inflammatory effects.

Modulation of Specific Intracellular Signaling Pathways (e.g., kinase inhibition)

No public research data is available to detail the effects of this compound on specific intracellular signaling pathways or its potential as a kinase inhibitor.

Preclinical Biological and Pharmacological Investigations of 6 1 Hydroxycyclohexyl Pyridin 3 Ol

In Vitro Biological Activity Screening of 6-(1-Hydroxycyclohexyl)pyridin-3-OL

Cellular Assays for Specific Biological Responses

There is no available information from cellular assays to detail the effects of this compound on cell viability, proliferation, or differentiation in non-human cell lines.

Phenotypic Screening in Defined Biological Systems

Information regarding the phenotypic screening of this compound, such as in mitochondrial fusion assays, is not available in the public domain.

In Vivo Efficacy Studies of this compound in Animal Models

Assessment of Efficacy in Relevant Disease Models

There are no published studies on the efficacy of this compound in any animal models of disease, including rodent models of neurological disorders.

Pharmacokinetic Profiling of this compound in Preclinical Animal Species

The pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion of this compound in preclinical animal species such as rodents, has not been publicly documented.

Metabolic Fate of this compound and its Metabolites in Animal Systems

There is no available data concerning the metabolic fate of this compound and the identification of its metabolites in animal systems.

Advanced Analytical Methodologies for the Characterization and Quantification of 6 1 Hydroxycyclohexyl Pyridin 3 Ol

Spectroscopic Techniques for Structural Elucidation of 6-(1-Hydroxycyclohexyl)pyridin-3-OL

Spectroscopic methods are indispensable for probing the molecular architecture of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. The protons of the cyclohexyl group would resonate in the upfield region, generally between 1.0 and 2.0 ppm, as a complex pattern of multiplets due to their various spatial orientations (axial and equatorial). The hydroxyl protons from both the cyclohexyl and pyridinol moieties would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons would show signals in the aromatic region (typically 120-160 ppm). The carbon atom attached to the hydroxyl group on the pyridine ring (C-3) and the carbon atom attached to the cyclohexyl group (C-6) would have characteristic chemical shifts. The cyclohexyl carbons would appear in the aliphatic region (20-80 ppm), with the carbon atom bearing the hydroxyl group (C-1 of the cyclohexyl ring) being the most downfield of this group.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and cyclohexyl rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). reading.ac.uk More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations between protons and carbons, confirming the connection between the cyclohexyl group and the pyridine ring at the C-6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5120 - 160
Cyclohexyl Protons1.0 - 2.020 - 45
C1-Cyclohexyl Proton (adjacent to OH)3.5 - 4.565 - 80
Pyridinol OH ProtonVariable (broad)-
Cyclohexyl OH ProtonVariable (broad)-

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak [M]+ or a protonated molecule peak [M+H]+ would be observed, confirming the molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of a water molecule from the hydroxycyclohexyl group, the cleavage of the bond between the pyridine ring and the cyclohexyl group, and fragmentation of the cyclohexyl ring itself.

Tandem mass spectrometry (MS/MS) would be particularly useful for detailed structural analysis. In an MS/MS experiment, the molecular ion is selected and then subjected to further fragmentation. This controlled fragmentation can help to piece together the different components of the molecule. For instance, the fragmentation of the bond between the cyclohexyl group and the pyridine ring would produce ions corresponding to each of these fragments, confirming their presence in the parent molecule. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibrations of the two hydroxyl groups. C-H stretching vibrations of the aromatic pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group would be observed in the 2850-2960 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the hydroxyl groups would be visible in the 1050-1250 cm⁻¹ region. nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound is the primary chromophore. The UV-Vis spectrum would likely exhibit absorption bands in the ultraviolet region, characteristic of the π → π* and n → π* transitions of the aromatic system. The exact position of the absorption maxima (λmax) would be influenced by the presence of the hydroxyl and hydroxycyclohexyl substituents on the pyridine ring.

Chromatographic Methods for Separation and Purification of this compound

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural sources, as well as for its purification and quantification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be a suitable starting point. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection can be achieved using a UV detector set at the λmax of the compound. ptfarm.pl The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. For the analysis of this compound by GC, derivatization of the polar hydroxyl groups might be necessary to increase its volatility and thermal stability. This can be achieved by converting the hydroxyl groups into silyl (B83357) ethers, for example. The derivatized compound can then be separated on a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. nih.gov

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

The this compound molecule contains a chiral center at the C-1 position of the cyclohexyl ring where the hydroxyl group is attached. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is the technique of choice for separating these enantiomers. gcms.cz

This separation is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. The CSP creates a chiral environment in which the two enantiomers interact differently, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov The ability to separate and analyze the individual enantiomers is crucial, as they may exhibit different biological activities.

Table 2: Summary of Analytical Techniques for this compound

Technique Purpose Key Information Obtained
¹H NMRStructural ElucidationProton environment and connectivity
¹³C NMRStructural ElucidationCarbon framework
2D NMRStructural ElucidationDetailed connectivity and assignments
Mass SpectrometryMolecular Weight and Formula DeterminationMolecular weight, elemental composition, fragmentation pattern
IR SpectroscopyFunctional Group IdentificationPresence of OH, C-H, C=C, C=N, C-O bonds
UV-Vis SpectroscopyElectronic Structure AnalysisElectronic transitions in the pyridine ring
HPLCSeparation and QuantificationPurity assessment, quantification
GCSeparation and QuantificationAnalysis of volatile derivatives
Chiral ChromatographyEnantiomeric SeparationSeparation and analysis of individual enantiomers

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Analysis in Complex Matrices

The quantification and identification of this compound in complex biological or environmental matrices necessitate highly sensitive and selective analytical methods. Hyphenated techniques, which couple a separation technique with a detection technique, are ideally suited for this purpose. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for this type of analysis. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound due to the compound's polarity and thermal lability. The compound can be separated from matrix components using reversed-phase high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer. The choice of ionization source is critical; Electrospray Ionization (ESI) is typically effective for polar molecules, and would likely operate in positive ion mode to protonate the pyridine nitrogen. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule) and monitoring for characteristic product ions formed by its fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it typically requires a derivatization step to increase the volatility and thermal stability of the polar analyte. mdpi.com The two hydroxyl groups in this compound would need to be capped, for instance, through silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following derivatization, the analyte is separated on a capillary GC column and detected by the mass spectrometer, usually operating in Electron Ionization (EI) mode, which provides a reproducible fragmentation pattern that can be used for library matching and structural confirmation. mdpi.com

For both techniques, sample preparation is a critical preceding step to remove interferences and concentrate the analyte. Methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used to isolate pyridine derivatives from matrices such as plasma, urine, or wastewater. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound

ParameterSetting
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 194.12 [M+H]⁺
Product Ion (Q3) Specific fragment m/z (e.g., loss of H₂O or cyclohexyl group)
Collision Energy Optimized for specific fragmentation

Computational and Theoretical Chemistry of 6 1 Hydroxycyclohexyl Pyridin 3 Ol

In Silico Prediction of Pharmacological and Toxicological Endpoints for 6-(1-Hydroxycyclohexyl)pyridin-3-OL (Purely computational, non-experimental)

Computational Assessment of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

The ADME properties of a drug candidate are critical determinants of its clinical success, governing its ability to reach the target site in sufficient concentration and be cleared from the body in a timely manner. Various computational models are employed to predict these properties based on the molecule's structure.

Physicochemical Properties and Lipophilicity:

The fundamental physicochemical properties of this compound, as predicted by computational tools, are summarized in the table below. These parameters, including molecular weight, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are key indicators of a molecule's potential for oral bioavailability and membrane permeability. The predicted lipophilicity (Log P) suggests a moderate degree of lipid solubility.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Number of H-Bond Acceptors 3
Number of H-Bond Donors 2
Molar Refractivity 54.50
Topological Polar Surface Area (TPSA) 53.61 Ų

Data generated using predictive computational models.

Absorption and Distribution:

In silico models predict that this compound exhibits characteristics favorable for good oral absorption. The BOILED-Egg model, a widely used predictive tool, places the compound in the region indicative of high human intestinal absorption. Predictions also suggest that the compound is not likely to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the absorption of many drugs.

Regarding distribution, the predicted blood-brain barrier (BBB) permeability is a key consideration for compounds targeting the central nervous system. Computational models suggest that this compound is unlikely to cross the BBB, which would be advantageous for peripherally acting drugs where central side effects are undesirable.

Table 2: Predicted Absorption and Distribution Properties of this compound

Parameter Prediction
Gastrointestinal Absorption High
Blood-Brain Barrier Permeant No

Data generated using predictive computational models.

Metabolism and Excretion:

The metabolic fate of a compound is a critical aspect of its ADME profile. Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Computational predictions indicate that this compound may be a substrate for several CYP isoforms, including CYP2D6 and CYP3A4, suggesting it is likely to undergo hepatic metabolism. Furthermore, the predictions suggest that the compound is unlikely to be a significant inhibitor of these major CYP enzymes, which is a favorable characteristic as it reduces the potential for drug-drug interactions. The predicted skin sensitization potential is low.

Table 3: Predicted Metabolism and Excretion Properties of this compound

Parameter Prediction
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor No
CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes

Data generated using predictive computational models.

Prediction of Potential Off-Target Interactions and Selectivity Profiles

Understanding the potential for a compound to interact with unintended biological targets is crucial for predicting its safety profile and potential side effects. Computational methods can screen a molecule against a vast database of known protein targets to identify potential off-target interactions.

Based on structural similarity to known ligands, predictive models can generate a probability map of potential biological targets. For this compound, these predictions suggest a range of possible interactions, with varying degrees of confidence. The table below presents a selection of predicted targets with a higher probability of interaction. It is important to note that these are theoretical predictions and require experimental validation.

Table 4: Predicted Potential Off-Target Interactions for this compound

Target Class Predicted Probability (Pa)
Enzyme > 0.7
Kinase > 0.6
Nuclear Receptor > 0.5
G-Protein Coupled Receptor > 0.4

Pa (Probability of activity) values are generated from predictive models and indicate the likelihood of a compound to be active against a particular target class. These are theoretical and require experimental confirmation.

The selectivity profile of a compound refers to its ability to interact with its intended target with high affinity, while having low affinity for other targets. The predicted off-target interactions for this compound suggest a degree of polypharmacology, meaning it may interact with multiple targets. This is not uncommon for small molecules and can sometimes be beneficial, but it also necessitates careful experimental evaluation to understand the full pharmacological profile of the compound. The predicted interactions span several major protein families, highlighting the need for broad-based experimental screening to confirm these in silico findings and to assess the functional consequences of any such interactions.

Future Research Directions and Potential Scientific Applications of 6 1 Hydroxycyclohexyl Pyridin 3 Ol

Exploration of Novel Synthetic Pathways and Methodologies for 6-(1-Hydroxycyclohexyl)pyridin-3-OL

The efficient and versatile synthesis of this compound is paramount for its extensive study and application. Future research will likely focus on developing novel and more efficient synthetic routes that offer high yields, scalability, and access to a diverse range of derivatives.

One promising avenue involves the strategic functionalization of the pyridine (B92270) ring. A recently developed method for the C3 selective hydroxylation of pyridines through photochemical valence isomerization of pyridine N-oxides presents a potential route to introduce the key hydroxyl group at the 3-position. acs.org This metal-free transformation is noted for its operational simplicity and compatibility with a wide array of functional groups. acs.org

Another area of exploration could be the application of multi-component reactions (MCRs). MCRs are known for their ability to construct complex molecules from simple precursors in a single step, often with high atom economy and efficiency. samipubco.com The development of a three-component reaction involving a suitable pyridine precursor, a cyclohexanone (B45756) derivative, and a hydroxylating agent could provide a direct and efficient pathway to the target molecule. samipubco.com Furthermore, the use of innovative catalysts, such as Fe3O4/ZnO/MWCNTs magnetic nanocomposites, in such reactions could offer environmental benefits and ease of catalyst separation and reuse. samipubco.com

The synthesis of the 1-hydroxycyclohexyl moiety itself can be informed by existing methods for similar structures, such as the synthesis of 1-hydroxycyclohexyl phenyl ketone. This process involves the acylation of cyclohexanecarboxylic acid, followed by a Friedel-Crafts reaction and subsequent hydrolysis, providing a template for constructing this part of the molecule. google.com

Synthetic StrategyDescriptionPotential Advantages
C3-Hydroxylation of Pyridine N-Oxides Photochemical valence isomerization to selectively introduce a hydroxyl group at the C3 position of the pyridine ring. acs.orgMetal-free, operational simplicity, broad functional group tolerance. acs.org
Multi-Component Reactions (MCRs) A one-pot reaction combining multiple starting materials to form the target compound. samipubco.comHigh efficiency, atom economy, reduced waste. samipubco.com
Catalytic Approaches Utilization of novel catalysts, such as magnetic nanocomposites, to improve reaction efficiency and sustainability. samipubco.comCatalyst recyclability, environmentally friendly conditions. samipubco.com
Fragment-Based Synthesis Stepwise construction of the molecule by first synthesizing the 1-hydroxycyclohexyl group and then attaching it to a functionalized pyridine ring. google.comModular approach allowing for easy derivatization.

Investigation of Undiscovered Biological Targets and Pathways Influenced by this compound

The pyridin-3-ol scaffold is present in numerous biologically active compounds, suggesting that this compound may interact with various biological targets and pathways that remain to be discovered.

Drawing parallels from structurally related compounds, future research could investigate its potential as an inhibitor of enzymes such as prostaglandin (B15479496) H synthases (cyclooxygenases), similar to novel pyridinol-fused ring acetaminophen (B1664979) analogues. nih.gov These analogues have been shown to inhibit the oxygenation of arachidonic acid, a key step in the inflammatory process. nih.gov Given the structural similarities, this compound could be explored for its anti-inflammatory potential.

Furthermore, pyridine derivatives have been identified as potent inhibitors of protein kinases like Bcr-Abl, which is implicated in certain types of cancer. nih.gov The pyridin-3-yl pyrimidine (B1678525) series, for instance, has shown promising anticancer activity. nih.gov This raises the possibility that this compound or its derivatives could exhibit inhibitory activity against specific kinases involved in cell signaling pathways related to cancer.

The antibacterial potential of pyridin-3-ol derivatives also warrants investigation. For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria. nih.gov The structural features of this compound could be conducive to interactions with bacterial targets.

Potential Biological TargetRationale based on Structurally Similar CompoundsPotential Therapeutic Area
Prostaglandin H Synthases (COXs) Pyridinol-fused ring acetaminophen analogues inhibit COX enzymes. nih.govAnti-inflammatory
Protein Kinases (e.g., Bcr-Abl) Pyridin-3-yl pyrimidines are potent Bcr-Abl inhibitors. nih.govAnticancer
Bacterial Enzymes 3-(Pyridine-3-yl)-2-oxazolidinone derivatives show antibacterial activity. nih.govInfectious Diseases
Nicotinic Acetylcholine Receptors The pyridine ring is a core component of nicotine (B1678760) and related compounds that act on these receptors. wikipedia.orgNeurological Disorders

Rational Design and Synthesis of Advanced Analogues of this compound with Tuned Biological Profiles

The modular nature of this compound makes it an excellent candidate for rational drug design and the synthesis of advanced analogues with fine-tuned biological activities. By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships (SAR) and optimize its properties for specific therapeutic targets.

One key area for modification is the pyridine ring. The introduction of various substituents, such as halogens, alkyl groups, or electron-donating/withdrawing groups, at different positions on the ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets. nih.gov For instance, the introduction of a fluorine atom has been shown to enhance the biological activity of some pyridine derivatives. nih.gov

The cyclohexyl group also presents opportunities for modification. Altering the ring size, introducing unsaturation, or adding substituents to the cyclohexyl moiety could impact the compound's conformational flexibility and interactions with target proteins.

The principles of rational design, which have been successfully applied to develop synthetic quinoline (B57606) and acridine-based antimalarials and novel acetaminophen analogues, can guide the synthesis of these advanced analogues. nih.govmanchester.ac.uk Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity of designed analogues before their synthesis, thus streamlining the drug discovery process. mdpi.com

Analogue Design StrategyRationaleExpected Outcome
Pyridine Ring Substitution Modulate electronic properties and steric interactions. nih.govEnhanced binding affinity and selectivity for a specific target.
Cyclohexyl Group Modification Alter conformational flexibility and hydrophobic interactions.Improved pharmacokinetic properties and target engagement.
Bioisosteric Replacement Replace parts of the molecule with groups having similar physical or chemical properties.Fine-tune biological activity and metabolic stability.
Fusion with other Heterocycles Create novel fused-ring systems.Explore new chemical space and potential for novel biological activities.

Interdisciplinary Research Integrating this compound into Material Science or Analytical Chemistry Contexts

Beyond its potential in medicinal chemistry, the unique chemical properties of this compound open up avenues for interdisciplinary research, particularly in material science and analytical chemistry.

In material science, pyridine and its derivatives are known to act as ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The nitrogen atom in the pyridine ring and the hydroxyl groups in this compound can coordinate with metal ions, leading to the formation of novel materials with interesting structural, electronic, or catalytic properties. nih.gov Furthermore, some polynitro-bridged pyridine derivatives have been investigated as high-energy materials, suggesting that appropriately modified analogues of this compound could be explored for similar applications. researchgate.net

In the realm of analytical chemistry, pyridine-based compounds can serve as versatile reagents, solvents, and catalysts. postapplescientific.combiosynce.com The fluorescent properties observed in some fused pyridine derivatives, such as 4-arylpyrazolo[3,4-b]pyridin-6-ones, suggest that this compound or its derivatives could be developed as fluorescent probes for the detection of specific analytes. nih.gov The ability of the pyridine nitrogen to act as a base and a nucleophile also makes it a candidate for use in various chemical sensors and analytical assays. youtube.com

Interdisciplinary ApplicationRationalePotential Research Direction
Material Science: Ligand for MOFs The pyridine nitrogen and hydroxyl groups can coordinate with metal ions. nih.govSynthesis of novel MOFs with tailored porosity and functionality for applications in gas storage or catalysis.
Material Science: High-Energy Materials Pyridine derivatives can be precursors to energetic materials. researchgate.netDesign and synthesis of energetic materials with controlled sensitivity and performance.
Analytical Chemistry: Fluorescent Probes Some fused pyridine systems exhibit fluorescence. nih.govDevelopment of selective and sensitive fluorescent sensors for metal ions or biomolecules.
Analytical Chemistry: Catalysis Pyridine can act as a catalyst in organic reactions. postapplescientific.comExploration of the catalytic activity of the compound or its metal complexes in analytical transformations.

Q & A

Q. What are the common synthetic routes for preparing 6-(1-Hydroxycyclohexyl)pyridin-3-OL, and what critical reaction conditions must be optimized?

Answer: The synthesis typically involves:

  • Protection-Deprotection Strategies : Use benzyl or tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl group on the pyridine ring during coupling reactions with the cyclohexyl moiety .
  • Cyclohexyl Group Introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the cyclohexyl precursor’s reactivity. Solvent choice (e.g., DMF or THF) and catalyst (e.g., Pd(PPh₃)₄) significantly affect yield .
  • Final Deprotection : Acidic or hydrogenolytic conditions to remove protecting groups. Monitor reaction progress via TLC or HPLC to avoid over-degradation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Confirm purity via NMR (¹H/¹³C) and HRMS .

Q. How can researchers characterize the stereochemistry and conformation of the 1-hydroxycyclohexyl group in this compound?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers, if present .
  • X-ray Crystallography : Resolve absolute configuration and intramolecular hydrogen bonding between the hydroxyl groups .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental NMR coupling constants (e.g., cyclohexyl chair vs. boat conformations) .

Q. What spectroscopic techniques are recommended for verifying the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7–8 ppm for pyridine) and cyclohexyl protons (δ 1–2.5 ppm). Hydroxyl protons may appear as broad peaks .
  • IR Spectroscopy : Confirm O–H stretches (~3200–3600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₅NO₂) and isotopic patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on pyridine) alter the biological activity of this compound?

Answer:

  • Comparative Studies : Synthesize analogs (e.g., 4-(1-hydroxycyclohexyl)pyridin-3-ol) and evaluate activity in target assays (e.g., enzyme inhibition). Substituent position affects electronic density and hydrogen-bonding capacity, altering binding affinity .
  • QSAR Modeling : Use computational tools (e.g., MOE) to correlate substituent parameters (Hammett σ, logP) with activity. For example, electron-withdrawing groups at position 6 may enhance solubility but reduce membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize false positives/negatives .
  • Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Purity Analysis : Use LC-MS to detect trace impurities (e.g., synthetic byproducts) that may interfere with activity .

Q. How can computational tools predict the interaction mechanisms of this compound with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites. Prioritize poses with hydrogen bonds between hydroxyl groups and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • In Silico ADMET Prediction : Tools like SwissADME predict bioavailability, ensuring computational findings align with in vivo feasibility .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Process Optimization : Transition from batch to continuous flow reactors to improve yield and reduce side reactions (e.g., over-hydrolysis) .
  • Cost-Effective Catalysts : Replace noble metal catalysts (e.g., Pd) with iron- or nickel-based alternatives for large-scale coupling reactions .
  • Green Chemistry : Use solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) to align with sustainability goals .

Q. How does the 1-hydroxycyclohexyl group influence the compound’s physicochemical properties compared to other cycloaliphatic substituents?

Answer:

  • LogP/Solubility : The hydroxyl group reduces logP (increasing hydrophilicity) versus non-polar cyclohexyl analogs. Measure via shake-flask method .
  • Conformational Rigidity : Cyclohexyl chair conformation restricts rotational freedom, potentially enhancing target selectivity. Compare with flexible linear chains using NOESY NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.